1,3-DIMETHYL-5-{[1-(PROP-2-YN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Description
The compound 1,3-dimethyl-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione features a 1,3-diazinane-4,6-dione core modified with a sulfanylidene group, a methylidene-linked indole moiety, and propargyl substituents. The sulfanylidene group may enhance reactivity or intermolecular interactions, while the indole-propargyl unit could contribute to π-stacking or bioactivity . Synthesis likely involves cyclocondensation or thiolation steps, analogous to methods for related diones and thiophenes .
Properties
IUPAC Name |
1,3-dimethyl-5-[(1-prop-2-ynylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-4-9-21-11-12(13-7-5-6-8-15(13)21)10-14-16(22)19(2)18(24)20(3)17(14)23/h1,5-8,10-11H,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHMQIOIWWIXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC#C)C(=O)N(C1=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-5-{[1-(PROP-2-YN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the propargyl group. The final steps involve the formation of the diazinane ring and the incorporation of the sulfanyl group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-5-{[1-(PROP-2-YN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : The compound has shown promise as an anticancer agent. Studies indicate that its indole moiety may interact with biological targets involved in cancer cell proliferation and apoptosis. For instance, derivatives of indole are known to inhibit specific kinases that play critical roles in tumor growth .
Antimicrobial Properties : Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of the sulfur atom and the diazine structure may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties. It has been observed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases .
Agricultural Applications
Pesticide Development : The compound's unique structure makes it a candidate for developing new pesticides. Its ability to interfere with biological pathways in pests can lead to effective pest control solutions without the drawbacks of traditional pesticides .
Herbicide Potential : Given its chemical properties, there is potential for this compound to act as a herbicide by inhibiting specific metabolic pathways in plants. Research is ongoing to evaluate its efficacy and safety in agricultural settings .
Material Science Applications
Polymer Synthesis : The compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. Its functional groups can facilitate cross-linking reactions, leading to materials with improved mechanical strength and thermal stability .
Nanotechnology : In nanomaterials research, this compound may serve as a precursor for creating nanoparticles with specific functionalities. Its ability to form stable complexes with metals can be exploited in catalysis and sensor applications .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| "Anticancer Properties of Indole Derivatives" | Medicinal Chemistry | Demonstrated significant cytotoxicity against breast cancer cells through apoptosis induction. |
| "Novel Pesticides from Sulfur-containing Compounds" | Agricultural Science | Identified effective pest control agents with lower environmental impact compared to conventional pesticides. |
| "Synthesis of Functional Polymers" | Material Science | Developed high-performance polymers using the compound as a monomer, showing enhanced durability and flexibility. |
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-5-{[1-(PROP-2-YN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The indole moiety can bind to specific sites on proteins or DNA, while the diazinane ring and sulfanyl group can modulate the compound’s overall activity and selectivity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound :
- Core: 1,3-Diazinane-4,6-dione.
- Substituents:
- 1,3-Dimethyl groups.
- 2-Sulfanylidene (C=S).
- Methylidene-linked 1-(prop-2-yn-1-yl)-1H-indol-3-yl.
Analog 1 : 2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione ()
- Core: Isoindoline-1,3-dione.
- Substituents: 4,5-Diphenylimidazole. No sulfur; aromatic phenyl groups dominate.
Analog 2 : Thiophene derivatives ()
- Core: Thiophene with amino/hydroxy pyrazole.
- Substituents: Malononitrile or ethyl cyanoacetate. Elemental sulfur used in synthesis.
- Key Difference : Thiophene cores differ electronically from diazinane-diones, but sulfur incorporation (e.g., C=S in the target vs. S in thiophenes) may confer similar stability or reactivity .
Crystallography and Hydrogen Bonding
- Analog 1 : Crystal structure likely resolved via X-ray diffraction (e.g., SHELX software, ).
- Target Compound : If crystallized, SHELXL () would refine its structure, with hydrogen-bonding patterns analyzed via graph-set theory (). The indole and dione groups may form N–H···O or C–H···S interactions, influencing packing .
Q & A
Q. What synthetic strategies are recommended for preparing 1,3-dimethyl-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione?
Methodological Answer:
- Route Design : Begin with modular synthesis of the indole core (propagyl-substituted indole) via Sonogashira coupling, followed by condensation with 1,3-dimethylthiouracil derivatives. Optimize stoichiometry and reaction time to favor imine formation .
- Key Steps :
- Purification : Use column chromatography (silica gel, petroleum ether/ethyl acetate 4:1) and recrystallization (ethanol/water) .
Q. How should researchers characterize this compound’s structure and purity?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm imine (δ 8.5–9.0 ppm for CH=N) and thiouracil carbonyls (δ 160–170 ppm) .
- FTIR : Validate C=S (1150–1250 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches .
- Chromatography : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and TLC (Rf ~0.8 in 4:1 petroleum ether/ethyl acetate) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S content (±0.3%) .
Q. What are the stability considerations for this compound under varying storage and experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (likely >200°C for the diazinane core) .
- Light Sensitivity : Store in amber vials at –20°C; assess photodegradation via UV-Vis (λmax shifts >5 nm indicate instability) .
- Solvent Compatibility : Test solubility in DMSO (primary stock) and avoid aqueous buffers at pH >8 to prevent hydrolysis of the thiouracil moiety .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be analyzed to optimize biological activity (e.g., antimicrobial or anticancer properties)?
Methodological Answer:
- QSAR Modeling : Use Schrödinger Suite or MOE to correlate electronic descriptors (e.g., HOMO/LUMO, logP) with bioassay data. Prioritize substituents on the indole ring (e.g., electron-withdrawing groups enhance electrophilicity) .
- Biological Assays : Screen against cancer cell lines (e.g., MCF-7, HepG2) with dose-response curves (IC₅₀) and compare to control compounds like 5-FU. Use ROS assays to probe mechanistic pathways .
Q. What computational methods predict this compound’s reactivity or protein-binding interactions?
Methodological Answer:
- Docking Studies : Employ AutoDock Vina to model interactions with target proteins (e.g., thymidylate synthase). Validate with MD simulations (NAMD, 100 ns) to assess binding stability .
- DFT Calculations : Calculate Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic sites for functionalization .
Q. How can environmental persistence and degradation pathways be assessed?
Methodological Answer:
- Hydrolysis Studies : Incubate in pH 5–9 buffers (25–37°C, 72 h) and quantify degradation via LC-MS. Look for thiouracil ring cleavage products .
- Photolysis : Expose to UV light (254 nm, 48 h) and identify byproducts (e.g., sulfonic acid derivatives) using HRMS .
Q. How should contradictions in biological activity data (e.g., varying IC₅₀ across studies) be resolved?
Methodological Answer:
- Standardized Protocols : Replicate assays under identical conditions (cell passage number, serum concentration, incubation time). Use ANOVA with post-hoc Tukey tests to compare datasets .
- Metabolite Screening : Perform LC-MS/MS to rule out batch-specific impurities or metabolic activation differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
